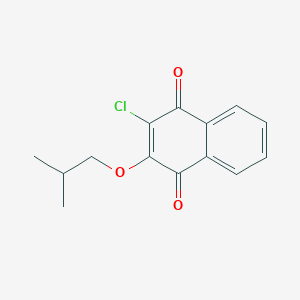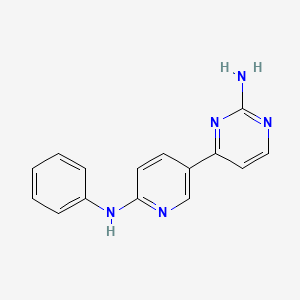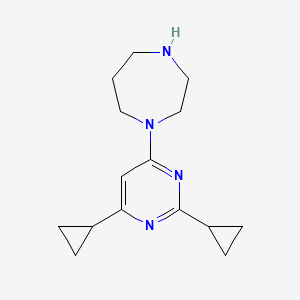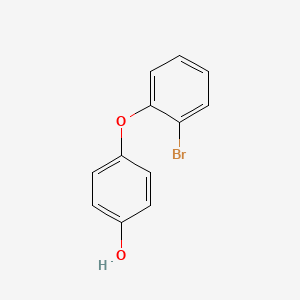
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzyl-5-methoxy-1h-indole-3-carbonitrile typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the reaction of 1H-indole-3-carbaldehyde with appropriate reagents under specific conditions. For instance, the Fischer indole synthesis method can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxy-1h-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Benzyl-5-bromo-1H-indole: This compound has similar structural features but with a bromine atom, which can influence its reactivity and biological activity.
5-Methoxy-1H-indole-3-carbaldehyde: Another related compound with a methoxy group at the 5-position, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-benzyl-5-methoxyindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-20-15-7-8-17-16(9-15)14(10-18)12-19(17)11-13-5-3-2-4-6-13/h2-9,12H,11H2,1H3 |
InChI Key |
AHRLDZHURASTFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)


![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)





![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
